Precise Physicochemical Properties Differentiate 2-Chloro-1,3-bis(trifluoromethyl)benzene
The target compound exhibits distinct physicochemical properties compared to its non-chlorinated parent, 1,3-bis(trifluoromethyl)benzene. The introduction of the 2-chloro substituent increases both the boiling point and density, which has direct implications for purification, handling, and process design.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 157.3 °C at 760 mmHg |
| Comparator Or Baseline | 1,3-bis(trifluoromethyl)benzene: 116-117 °C |
| Quantified Difference | Approximately 40 °C higher |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
A higher boiling point alters distillation and recovery parameters, directly impacting process design, safety protocols, and energy consumption during large-scale synthesis and purification.
